Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C19H19Cl2NO4S . This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves multiple steps, including the formation of the cyclopropyl group and the thiophene ring. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[({[(2,2-dichloro-1-methylcyclopropyl)carbonyl]oxy}acetyl)amino]-5-ethyl-4-methyl-3-thiophenecarboxylate
These compounds share structural similarities but differ in specific functional groups, leading to unique chemical properties and applications. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity, highlighting its uniqueness in various research contexts.
Properties
IUPAC Name |
ethyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-5-27-17(24)15-14(12-6-8-13(26-4)9-7-12)11(2)28-16(15)23-18(25)19(3)10-20(19,21)22/h6-9H,5,10H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJAQAFFOJUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3(CC3(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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